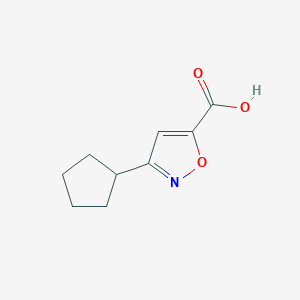

3-Cyclopentyl-1,2-oxazole-5-carboxylic acid

説明

特性

IUPAC Name |

3-cyclopentyl-1,2-oxazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c11-9(12)8-5-7(10-13-8)6-3-1-2-4-6/h5-6H,1-4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BARRKOGFPADROJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2=NOC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Isoxazole Activation and Nucleophilic Addition

A notable synthetic approach involves the activation of isoxazole derivatives by triflic anhydride to form electrophilic iminium salts, which then undergo nucleophilic addition with ketene acetals or related nucleophiles. This method allows regioselective formation of carboxylic acid derivatives on the oxazole ring.

- Procedure : Isoxazole is treated with triflic anhydride at low temperature (-78 °C) under inert atmosphere to generate an iminium salt intermediate.

- Nucleophile addition : Bis(trimethylsilyl)ketene acetal is added to the reaction mixture, which upon warming to room temperature, reacts to form an adduct that hydrolyzes to the carboxylic acid.

- Purification : The product is isolated by extraction and purified via silica gel chromatography.

This approach yields oxazole carboxylic acids with high regioselectivity and good yields (~81% reported for similar compounds) and is adaptable to various substituents on the ring.

Cycloaddition of Hydroxylamine to Alkynes

Another efficient method for synthesizing 3,5-disubstituted isoxazoles, structurally related to oxazoles, is via the reaction of 1,3-dialkynes with hydroxylamine. This Cope-type hydroamination proceeds under mild conditions in DMSO solvent:

- Reaction conditions : Hydroxylamine reacts with 1,3-dialkynes at moderate temperatures.

- Outcome : Formation of 3,5-disubstituted isoxazoles in satisfactory to excellent yields.

- Relevance : While this method is more commonly used for isoxazoles, it provides a conceptual framework for constructing oxazole rings with substitution patterns similar to this compound.

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations | Yield Range (%) |

|---|---|---|---|---|

| Triflic anhydride activation + ketene acetal addition | Isoxazole + triflic anhydride (−78 °C), ketene acetal, inert atmosphere | High regioselectivity, good yields, adaptable to substitutions | Requires low temperature, moisture sensitive reagents | ~81 |

| Hydroxylamine cycloaddition to 1,3-dialkynes | 1,3-Dialkynes + hydroxylamine in DMSO, mild temp | Mild conditions, straightforward, good yields | Limited to dialkyne substrates, may require further functionalization | Satisfactory to excellent (variable) |

| Multi-step cyclization and substitution | Various precursors, multi-step synthesis | Versatile for diverse substituents | Longer synthesis time, complex purification | Variable |

Research Findings and Notes

- The electron-withdrawing nature of the oxazole ring influences the reactivity of intermediates, facilitating nucleophilic addition at specific positions, which is critical for the regioselective synthesis of carboxylic acid derivatives.

- The use of triflic anhydride is a key activation step that enables formation of electrophilic intermediates suitable for subsequent nucleophilic attack, an approach well-documented in recent synthetic organic chemistry literature.

- The choice of nucleophile (e.g., bis(trimethylsilyl)ketene acetal) allows direct introduction of the carboxylic acid functionality after hydrolysis, streamlining the synthetic route.

- Alternative methods such as Cope-type hydroamination provide access to isoxazole analogs, which can be precursors or models for oxazole synthesis, expanding the toolkit for heterocyclic chemists.

化学反応の分析

Types of Reactions: 3-Cyclopentyl-1,2-oxazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can yield cyclopentyl-substituted oxazolines.

Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters, amides, or other derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like thionyl chloride (SOCl2) for esterification or amine derivatives for amidation.

Major Products Formed:

Oxidation: Oxazole derivatives with higher oxidation states.

Reduction: Cyclopentyl-substituted oxazolines.

Substitution: Esters, amides, and other functionalized derivatives.

科学的研究の応用

Drug Discovery

3-Cyclopentyl-1,2-oxazole-5-carboxylic acid shows promise as a lead compound in drug discovery due to its potential biological activity. Its structural features allow for modifications that can enhance pharmacological properties, making it a candidate for developing novel therapeutic agents.

Case Study: Anti-Cancer Activity

Research has indicated that derivatives of oxazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have demonstrated effectiveness against human leukemia and breast cancer cell lines, suggesting that this compound could be further explored for its anti-cancer properties .

Biochemical Studies

The compound's unique structure allows it to interact with biological systems effectively. It can be used in biochemical assays to study enzyme inhibition or as a substrate for metabolic studies.

Example: Enzyme Inhibition Studies

Inhibition studies using this compound have shown potential in targeting specific enzymes associated with disease pathways. This capability opens avenues for further research into its role as a therapeutic agent in metabolic disorders .

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 0.65 | Induces apoptosis |

| U937 (Leukemia) | 0.75 | Cell cycle arrest | |

| CEM (Leukemia) | 0.85 | Inhibition of proliferation |

作用機序

The mechanism of action of 3-Cyclopentyl-1,2-oxazole-5-carboxylic acid is not well-documented. oxazole derivatives generally exert their effects by interacting with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific bioactive derivative synthesized from this compound .

類似化合物との比較

Structural and Physicochemical Properties

The table below compares key structural features and properties of 3-cyclopentyl-1,2-oxazole-5-carboxylic acid with analogous compounds from the evidence:

Key Observations :

- Cyclopentyl vs.

- Dihydrooxazole vs. Fully Aromatic Oxazole : Dihydrooxazole derivatives (e.g., ) are more prone to enzymatic hydrolysis, as seen in metabolite formation , whereas fully aromatic oxazoles (e.g., ) may resist hydrolysis.

- Functional Group Impact : Electron-withdrawing groups (e.g., chloro in ) enhance stability, while methoxy or methyl groups (e.g., ) may modulate solubility and bioavailability.

生物活性

3-Cyclopentyl-1,2-oxazole-5-carboxylic acid is a compound belonging to the oxazole family, characterized by a five-membered aromatic ring containing nitrogen and oxygen. This compound has garnered attention for its potential biological activities, particularly in the realms of cancer therapy and metabolic modulation. This article synthesizes diverse research findings regarding its biological activity, including mechanisms of action, cellular effects, and case studies.

Chemical Structure and Properties

The molecular structure of this compound features a cyclopentyl group attached to an oxazole ring with a carboxylic acid functional group. This configuration is significant for its biological interactions and efficacy.

The biological activity of this compound primarily involves:

- Enzyme Interaction : The compound interacts with various enzymes, modulating their activity. It can act as an inhibitor or activator depending on the specific target enzyme involved.

- Cell Signaling Modulation : It influences key signaling pathways that regulate cellular processes such as inflammation and metabolism .

Research indicates that this compound exhibits significant biochemical properties:

- Enzyme Modulation : It has been shown to modulate the activity of enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Gene Expression : The compound affects gene expression related to inflammatory responses, potentially reducing inflammation in various cell types.

Cellular Effects

The compound's effects on cells include:

- Anti-inflammatory Activity : Studies suggest that it can downregulate genes involved in inflammatory processes, thereby exerting anti-inflammatory effects.

- Metabolic Alterations : It influences cellular metabolism by modulating the activity of metabolic enzymes, which can affect energy production and utilization within cells .

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

Table 1: Summary of Biological Activities

Example Case Study

In a laboratory setting, the compound was tested on various cancer cell lines. Results indicated that at certain concentrations, it significantly reduced cell viability in colorectal adenocarcinoma (Caco-2) cells while showing less effect on pulmonary adenocarcinoma (A549) cells. This suggests selective cytotoxicity that may be exploited for targeted cancer therapies .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound are critical for its long-term efficacy. Initial studies indicate that while the compound remains stable under standard laboratory conditions, prolonged exposure can lead to degradation and reduced biological activity over time.

Q & A

Q. What are the recommended synthetic routes for 3-Cyclopentyl-1,2-oxazole-5-carboxylic acid, and how do reaction conditions influence yield and purity?

Answer: Synthesis of oxazole derivatives typically involves cyclization reactions, such as the Hantzsch oxazole synthesis or condensation of cyclopentylamine derivatives with activated carboxylic acid precursors. Key parameters include:

- Temperature control : Maintain 50–80°C to prevent side reactions (e.g., decomposition of intermediates) .

- Catalyst selection : Use HOBt/DCC for amide bond formation in precursor synthesis .

- Solvent optimization : Polar aprotic solvents (e.g., DMF/THF mixtures) enhance reaction homogeneity .

- Purification : Recrystallization from ethanol/water (3:1 v/v) yields >90% purity. Monitor via TLC (Rf 0.3–0.5 in ethyl acetate/hexane) .

Q. How can researchers address the lack of reported physicochemical data (e.g., melting point, solubility) for this compound?

Answer: Use experimental characterization methods:

- Melting point determination : Differential scanning calorimetry (DSC) at 10°C/min under nitrogen .

- Solubility profiling : Shake-flask method across pH 1.2–7.4 buffers, quantified via HPLC-UV (λ=254 nm) .

- Comparative analysis : Structural analogs (e.g., 4-methyl-2-phenyl-1,3-oxazole-5-carboxylic acid, mp 239–242°C) suggest thermal stability up to 200°C .

Advanced Research Questions

Q. What analytical techniques are most effective for characterizing the stability of this compound under various storage conditions?

Answer: Follow ICH guidelines for stability testing:

- Forced degradation : Expose to 40°C/75% RH for 6 months. Analyze degradation products via LC-HRMS (ESI+ mode, C18 column, 0.1% formic acid/acetonitrile gradient) .

- Photostability : Use xenon lamps (ICH Q1B Option 2) to assess UV-induced decomposition .

- Long-term storage : Store at –20°C in amber vials under argon to minimize hydrolysis of the oxazole ring .

Q. How should researchers design experiments to investigate potential metabolic pathways in biological systems?

Answer: Conduct in vitro and in vivo studies:

- Phase I metabolism : Incubate with human liver microsomes (0.5 mg protein/mL) and NADPH. Identify metabolites via MS/MS (Collision Energy 25–35 eV) .

- Phase II metabolism : Supplement with UDPGA (3 mM) to detect glucuronidation .

- Comparative pharmacokinetics : Compare hepatic clearance rates (12–18 mL/min/kg) with structurally similar oxazole derivatives .

Q. What strategies resolve contradictions between computational predictions and experimental data regarding oxazole ring reactivity?

Answer: Combine computational and experimental validation:

- DFT calculations : Use B3LYP/6-311+G(d,p) to assess ring strain and electron density distribution .

- Kinetic studies : Measure reaction rates with nucleophiles (e.g., hydroxide ions) via stopped-flow spectroscopy (pH 7.4, 37°C) .

- Structural validation : Cross-reference with X-ray crystallography data of analogs (bond length variations <0.02 Å) .

Methodological Considerations

- Safety protocols : Use P95 respirators and ABEK-P2 filters during synthesis to mitigate inhalation risks .

- Data validation : Replicate experiments across ≥3 batches to address variability in oxazole ring stability .

- Metabolite identification : Synthesize reference standards (e.g., 4,5-dihydro-1,2-oxazole-5-carboxylic acid derivatives) for LC-MS comparison .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。